molecular formula C12H3Br5O B15165832 1,2,3,6,7-Pentabromo-dibenzofuran CAS No. 617707-97-8

1,2,3,6,7-Pentabromo-dibenzofuran

Cat. No.: B15165832
CAS No.: 617707-97-8
M. Wt: 562.7 g/mol
InChI Key: OYKGVILGNBNCKY-UHFFFAOYSA-N
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Description

1,2,3,6,7-Pentabromo-dibenzofuran is a brominated derivative of dibenzofuran, characterized by the presence of five bromine atoms attached to the dibenzofuran core. This compound has the molecular formula C₁₂H₃Br₅O and a molecular weight of 562.672 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,6,7-Pentabromo-dibenzofuran typically involves the bromination of dibenzofuran. The reaction is carried out using bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the desired positions. The reaction conditions often include:

    Solvent: Commonly used solvents include chloroform or carbon tetrachloride.

    Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.

    Catalyst: A catalyst such as iron(III) bromide may be used to facilitate the bromination process.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves:

    Large-scale bromination: Using industrial-grade bromine and solvents.

    Purification: The crude product is purified through recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

1,2,3,6,7-Pentabromo-dibenzofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form dibenzofuran derivatives with different oxidation states.

    Reduction: Reduction reactions can remove bromine atoms, leading to less brominated dibenzofuran derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate or chromium trioxide.

    Reducing agents: Sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of dibenzofuran-quinones.

    Reduction: Formation of less brominated dibenzofuran derivatives.

    Substitution: Formation of dibenzofuran derivatives with different functional groups.

Scientific Research Applications

1,2,3,6,7-Pentabromo-dibenzofuran has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms into other compounds.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Used in the production of flame retardants and other brominated compounds.

Mechanism of Action

The mechanism of action of 1,2,3,6,7-Pentabromo-dibenzofuran involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms enhance the compound’s reactivity, allowing it to form stable complexes with target molecules. The pathways involved include:

    Binding to active sites: The compound can bind to the active sites of enzymes, inhibiting their activity.

    Receptor interaction: It can interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,7,8-Pentabromodibenzofuran: Another brominated dibenzofuran with bromine atoms at different positions.

    1,2,3,4,7-Pentabromodibenzofuran: A similar compound with a different bromination pattern.

Uniqueness

1,2,3,6,7-Pentabromo-dibenzofuran is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other brominated dibenzofurans may not be suitable.

Properties

CAS No.

617707-97-8

Molecular Formula

C12H3Br5O

Molecular Weight

562.7 g/mol

IUPAC Name

1,2,3,6,7-pentabromodibenzofuran

InChI

InChI=1S/C12H3Br5O/c13-5-2-1-4-8-7(18-12(4)10(5)16)3-6(14)9(15)11(8)17/h1-3H

InChI Key

OYKGVILGNBNCKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C3=C(C(=C(C=C3O2)Br)Br)Br)Br)Br

Origin of Product

United States

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